molecular formula C10H15NO B13842570 (2R)-2-prop-1-ynoxy-1-azabicyclo[2.2.2]octane

(2R)-2-prop-1-ynoxy-1-azabicyclo[2.2.2]octane

Cat. No.: B13842570
M. Wt: 165.23 g/mol
InChI Key: CCCPECWWWXKJGR-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Talsaclidine can be synthesized through a series of chemical reactions involving quinuclidinol as a precursor. One method involves the derivatization of 3-®-quinuclidinol, which is an important precursor for the synthesis of muscarinic receptor ligands . The synthetic route typically involves the use of high-performance liquid chromatography (HPLC) for the separation and quantification of the desired enantiomers . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Talsaclidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Talsaclidine can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Talsaclidine has been used in various scientific research applications, including:

Mechanism of Action

Talsaclidine exerts its effects by binding to muscarinic acetylcholine receptors. It acts as a full agonist at the M1 subtype and as a partial agonist at the M2 and M3 subtypes . This binding activates the receptors, leading to various physiological responses. The molecular targets and pathways involved include the activation of G-proteins and subsequent intracellular signaling cascades.

Comparison with Similar Compounds

Talsaclidine is compared with other muscarinic acetylcholine receptor agonists such as aceclidine and vedaclidine . While all these compounds target muscarinic receptors, talsaclidine is unique in its selectivity and efficacy at different receptor subtypes. Similar compounds include:

    Aceclidine: Another muscarinic receptor agonist with different receptor subtype selectivity.

    Vedaclidine: A muscarinic receptor agonist with distinct pharmacological properties.

Talsaclidine’s uniqueness lies in its ability to act as a full agonist at the M1 subtype and as a partial agonist at the M2 and M3 subtypes, which may contribute to its specific therapeutic effects and side effect profile .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(2R)-2-prop-1-ynoxy-1-azabicyclo[2.2.2]octane

InChI

InChI=1S/C10H15NO/c1-2-7-12-10-8-9-3-5-11(10)6-4-9/h9-10H,3-6,8H2,1H3/t10-/m1/s1

InChI Key

CCCPECWWWXKJGR-SNVBAGLBSA-N

Isomeric SMILES

CC#CO[C@@H]1CC2CCN1CC2

Canonical SMILES

CC#COC1CC2CCN1CC2

Origin of Product

United States

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